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molecular formula C8H7ClF2O B8670766 3,5-Difluoro-2-methoxybenzyl chloride

3,5-Difluoro-2-methoxybenzyl chloride

Cat. No. B8670766
M. Wt: 192.59 g/mol
InChI Key: VQHXQAPSSNZGLP-UHFFFAOYSA-N
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Patent
US06376672B1

Procedure details

To a mixture of 0.87 g (5.02 mmol) of (3,5-difluoro-2-methoxy-phenyl)-methanol, 0.82 ml (7.03 mmol) of 2,6-lutidine, and 0.425 g (10 mmol) of lithium chloride in 5 ml N,N-dimethylformamide were added dropwise at 0° C. 0.5 ml (6.5 mmol) of mesylchloride. The suspension was stirred during 18 hours at room temperature and then treated with 1 ml of saturated aqueous sodium hydrogencarbonate solution. The volatile components were distilled at 35° C./1 Torr and the residue was partitioned between ethyl acetate and water. The organic phase was separated and evaporated under reduced pressure and the crude product was purified by chromatography on silica gel with dichloromethane as the eluent. There were obtained 0.49 g (51% of theory) of 1-chloromethyl-3,5-difluoro-2-methoxy-benzene as a colorless liquid; MS: 192 (M)+.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
0.425 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH2:9]O)[CH:5]=[C:6]([F:8])[CH:7]=1.N1C(C)=CC=CC=1C.[Cl-].[Li+].S([Cl:27])(C)(=O)=O.C(=O)([O-])O.[Na+]>CN(C)C=O>[Cl:27][CH2:9][C:4]1[CH:5]=[C:6]([F:8])[CH:7]=[C:2]([F:1])[C:3]=1[O:11][CH3:12] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
FC=1C(=C(C=C(C1)F)CO)OC
Name
Quantity
0.82 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
0.425 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred during 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise at 0° C
DISTILLATION
Type
DISTILLATION
Details
The volatile components were distilled at 35° C./1 Torr
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography on silica gel with dichloromethane as the eluent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCC1=C(C(=CC(=C1)F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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